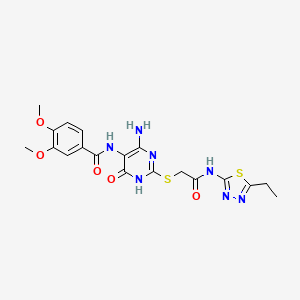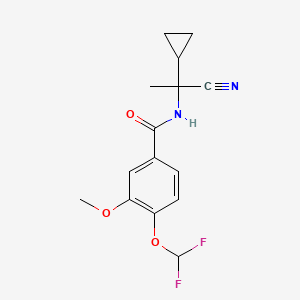
N-(1-cyano-1-cyclopropylethyl)-4-(difluoromethoxy)-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-1-cyclopropylethyl)-4-(difluoromethoxy)-3-methoxybenzamide, also known as BAY 73-6691, is a selective and potent inhibitor of the soluble guanylate cyclase enzyme. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular, pulmonary, and renal disorders.
Wirkmechanismus
N-(1-cyano-1-cyclopropylethyl)-4-(difluoromethoxy)-3-methoxybenzamide 73-6691 acts as a selective and potent inhibitor of the soluble guanylate cyclase enzyme, which is involved in the synthesis of cyclic guanosine monophosphate (cGMP) in the body. By inhibiting this enzyme, N-(1-cyano-1-cyclopropylethyl)-4-(difluoromethoxy)-3-methoxybenzamide 73-6691 increases the levels of cGMP, which in turn leads to vasodilation and other physiological effects.
Biochemical and Physiological Effects:
N-(1-cyano-1-cyclopropylethyl)-4-(difluoromethoxy)-3-methoxybenzamide 73-6691 has been shown to have potent vasodilatory effects, which can help in the treatment of pulmonary hypertension. It has also been shown to have anti-inflammatory and anti-fibrotic effects, which can be beneficial in the treatment of various diseases, including chronic obstructive pulmonary disease (COPD) and idiopathic pulmonary fibrosis (IPF).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(1-cyano-1-cyclopropylethyl)-4-(difluoromethoxy)-3-methoxybenzamide 73-6691 in lab experiments is its selectivity and potency as an inhibitor of the soluble guanylate cyclase enzyme. This makes it a valuable tool for studying the physiological and biochemical effects of cGMP in various disease models. However, one of the limitations of using N-(1-cyano-1-cyclopropylethyl)-4-(difluoromethoxy)-3-methoxybenzamide 73-6691 is its high cost, which may limit its use in certain research settings.
Zukünftige Richtungen
There are several future directions for research on N-(1-cyano-1-cyclopropylethyl)-4-(difluoromethoxy)-3-methoxybenzamide 73-6691. One area of interest is its potential therapeutic applications in various diseases, including cardiovascular, pulmonary, and renal disorders. Another area of interest is its potential as a tool for studying the physiological and biochemical effects of cGMP in various disease models. Additionally, further research is needed to explore the potential side effects and toxicity of N-(1-cyano-1-cyclopropylethyl)-4-(difluoromethoxy)-3-methoxybenzamide 73-6691, as well as its pharmacokinetics and pharmacodynamics in humans.
Synthesemethoden
The synthesis of N-(1-cyano-1-cyclopropylethyl)-4-(difluoromethoxy)-3-methoxybenzamide 73-6691 involves several steps, starting with the reaction of 3-methoxy-4-hydroxybenzaldehyde with ethyl cyanoacetate to yield the corresponding ethyl 3-(3-methoxy-4-hydroxyphenyl)acrylate. This intermediate is then subjected to a Michael addition reaction with cyclopropylamine to form the corresponding Michael adduct. The final step involves the reaction of the Michael adduct with difluoromethoxybenzoyl chloride to yield N-(1-cyano-1-cyclopropylethyl)-4-(difluoromethoxy)-3-methoxybenzamide 73-6691.
Wissenschaftliche Forschungsanwendungen
N-(1-cyano-1-cyclopropylethyl)-4-(difluoromethoxy)-3-methoxybenzamide 73-6691 has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular, pulmonary, and renal disorders. It has been shown to have potent vasodilatory effects, which can help in the treatment of pulmonary hypertension, a condition characterized by high blood pressure in the lungs.
Eigenschaften
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-4-(difluoromethoxy)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N2O3/c1-15(8-18,10-4-5-10)19-13(20)9-3-6-11(22-14(16)17)12(7-9)21-2/h3,6-7,10,14H,4-5H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPAJYNNNRSLUFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)C2=CC(=C(C=C2)OC(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-cyclopropylethyl)-4-(difluoromethoxy)-3-methoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

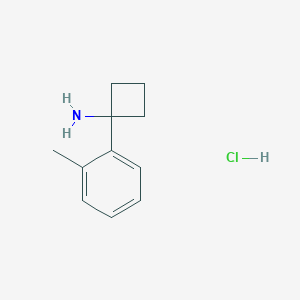
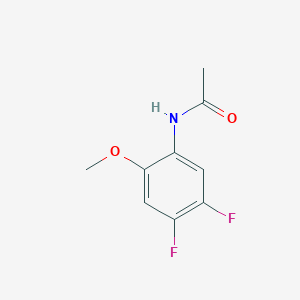
![N-(4-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/no-structure.png)
![N,7-bis(4-chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide](/img/structure/B2938647.png)
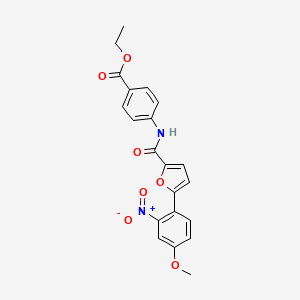
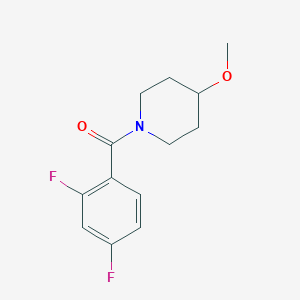

![N-[1-[(4-Chlorophenyl)amino]-2-(4-methylphenyl)-2-2-furancarboxamide](/img/structure/B2938653.png)
![N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2938655.png)
amine hydrochloride](/img/structure/B2938656.png)
![(E)-2-cyano-N-(4-methoxyphenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide](/img/structure/B2938657.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-chloro-6-fluorophenyl)propan-1-one](/img/structure/B2938658.png)

